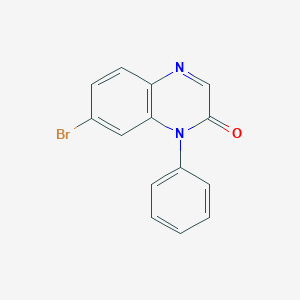

7-bromo-1-phenylquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C14H9BrN2O |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

7-bromo-1-phenylquinoxalin-2-one |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-12-13(8-10)17(14(18)9-16-12)11-4-2-1-3-5-11/h1-9H |

InChI Key |

BOELYTMMBBZTPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)N=CC2=O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-bromo-1-phenylquinoxalin-2(1H)-one typically involves halogenation and various coupling reactions. The compound can be synthesized through metal-free methods that generate halo radicals, allowing for regioselective bromination of quinoxalin-2(1H)-ones. For instance, a study demonstrated the efficient formation of 7-bromo derivatives using N-halo reagents in conjunction with tert-butyl hydroperoxide (TBHP) as an oxidant, achieving high yields and selectivity for the C7 position of the quinoxaline ring .

Anticancer Properties

Research indicates that 7-bromo-1-phenylquinoxalin-2(1H)-one exhibits significant antiproliferative activity against various cancer cell lines. For example, a study evaluated its derivatives against colorectal cancer cells (HCT-116), revealing that certain compounds significantly reduced cell viability with IC50 values around 26.75 μg/mL . The molecular docking studies suggested that these compounds bind effectively to the active sites of matrix metalloproteinases, which are critical in cancer progression.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various quinoxaline derivatives have been studied for their ability to inhibit microbial DNA gyrase, making them potential candidates for treating bacterial infections. The effectiveness of these compounds was assessed through in vitro studies against different microbial strains, demonstrating notable antibacterial and antifungal activities .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some studies suggest anti-inflammatory effects associated with quinoxaline derivatives. The mechanisms typically involve the inhibition of pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Pharmaceutical Applications

7-bromo-1-phenylquinoxalin-2(1H)-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their roles in drug development targeting cancer therapy, anti-infective agents, and anti-inflammatory drugs. The versatility of this compound allows for modifications that enhance its biological activity while maintaining structural integrity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 7-bromo-1-phenylquinoxalin-2(1H)-one with structurally related quinoxaline derivatives:

Key Observations:

- Substituent Effects : The phenyl group at the 1-position increases molecular weight and steric bulk compared to methyl (239.07 vs. 301.14). This may reduce solubility in polar solvents but enhance lipophilicity, influencing bioavailability .

- Crystallography: Derivatives like 1-octyl-3-phenylquinoxalin-2(1H)-one () show that alkyl/aryl substituents influence packing efficiency and melting points .

Preparation Methods

Reaction Mechanism and Substrate Scope

The cyclocondensation approach constructs the quinoxaline core in a single pot by reacting 2,2-dibromo-1-phenylethanone with aryl-1,2-diamines. This method leverages the reactivity of dibromoethanones, which form oxosulfonium intermediates in dimethyl sulfoxide (DMSO). These intermediates subsequently react with diamines to yield the quinoxalin-2-one scaffold. The phenyl group at the 1-position is introduced via the dibromoethanone starting material, while bromination occurs in situ during the cyclization step.

Key mechanistic insights include:

-

Oxosulfonium Intermediate Formation : The reaction of 2,2-dibromo-1-phenylethanone in DMSO at 75°C generates a reactive oxosulfonium species, which facilitates nucleophilic attack by the diamine.

-

Ring Closure : The diamine’s amino groups undergo condensation with the ketone and bromine substituents, forming the bicyclic quinoxaline structure.

Optimization of Reaction Conditions

Optimization studies identified triethylamine as the optimal base, with DMSO as the solvent due to its high polarity and ability to stabilize reactive intermediates. Elevated temperatures (75–80°C) were critical for achieving complete conversion. A representative procedure involves:

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Triethylamine |

| Temperature | 75°C (initial), 80°C (final) |

| Reaction Time | 5 hours |

| Yield | Good (exact % not reported) |

This method is advantageous for its one-pot synthesis of the brominated quinoxaline core, avoiding separate halogenation steps.

Metal-Free Bromination Using NBS/TBHP

Development of Halogenation Protocol

Direct bromination of preformed quinoxalin-2-ones offers an alternative route. A metal-free protocol using NBS and TBHP in acetonitrile at room temperature achieves site-selective bromination at the 7-position of 1-phenylquinoxalin-2(1H)-one. This method exploits radical intermediates generated by the NBS/TBHP system, which selectively target the electron-rich C7 position.

Optimization and Scope

Extensive screening of brominating agents revealed NBS (1.0 equiv) with TBHP (1.0 equiv) in acetonitrile as optimal, delivering 92% isolated yield. Key findings include:

-

Solvent Effects : Acetonitrile outperformed DMF and THF due to its polarity and compatibility with radical intermediates.

-

Additive Screening : TBHP acted as both an oxidant and radical initiator, eliminating the need for transition-metal catalysts.

Table 2: Bromination Optimization Data

| Entry | Bromine Source | Additive | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuBr₂ | TBHP | Acetonitrile | RT | 80 |

| 7 | NBS | TBHP | Acetonitrile | RT | 92 |

Procedural Details

A standard protocol involves:

-

Dissolving 1-phenylquinoxalin-2(1H)-one (1.0 mmol) in acetonitrile (5 mL).

-

Adding NBS (1.0 mmol) and TBHP (1.0 mmol).

-

Stirring at room temperature for 12 hours.

-

Purifying via column chromatography (ethyl acetate/hexane) to isolate the product in 92% yield.

This method excels in regioselectivity and mild conditions, making it suitable for late-stage functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclocondensation : Ideal for de novo synthesis but requires dibromoethanone precursors. Yields are moderate, and scalability depends on dibromoethanone availability.

-

Bromination : Superior for introducing bromine into pre-existing quinoxalines, with higher yields and easier scalability.

Regiochemical Control

-

The cyclocondensation method inherently positions bromine at C7 due to the dibromoethanone structure.

-

The NBS/TBHP system achieves C7 selectivity through radical stabilization at the most electron-rich position.

Functional Group Tolerance

-

Cyclocondensation : Sensitive to steric hindrance in substituted diamines.

-

Bromination : Tolerates electron-donating and withdrawing groups on the phenyl ring.

Q & A

Q. What are the common synthetic routes for preparing 7-bromo-1-phenylquinoxalin-2(1H)-one?

Methodological Answer: The compound is typically synthesized via alkylation of a quinoxalinone precursor. For example:

- Step 1: React 3-phenylquinoxalin-2(1H)-one with an alkylating agent (e.g., benzyl chloride or allyl bromide) in dimethylformamide (DMF) using potassium carbonate as a base and tetrabutylammonium bromide as a catalyst .

- Step 2: Stir the mixture at room temperature for 12–24 hours, filter to remove salts, and recrystallize the product from ethanol (yields: 85–90%) .

- Key Parameters: Reaction time, solvent choice (e.g., DMF for solubility), and stoichiometric ratios of reagents (1:1.2–1.5 substrate-to-alkylating agent) influence yield and purity .

Q. How is X-ray crystallography employed to confirm the molecular structure of 7-bromo-1-phenylquinoxalin-2(1H)-one derivatives?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction at low temperatures (e.g., 193 K) to minimize thermal motion .

- Refinement: Carbon-bound H-atoms are placed in calculated positions using riding models (C–H 0.93–0.99 Å), while amine H-atoms are refined with restraints (N–H 0.88 ± 0.01 Å) .

- Key Metrics: R factor (<0.05) and data-to-parameter ratio (>14:1) ensure accuracy. Dihedral angles (e.g., 19.3°–30.4° between phenyl and quinoxaline planes) validate substituent geometry .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in alkylation reactions of quinoxalin-2(1H)-one derivatives?

Methodological Answer:

- Leaving Group Influence: Bromine at position 7 may direct alkylation to the nitrogen at position 1 due to steric and electronic effects, as seen in analogous 1-allyl-3-phenylquinoxalin-2(1H)-one syntheses .

- Reaction Optimization: Use factorial design to test variables (e.g., solvent polarity, temperature) and identify conditions favoring desired regiochemistry .

- Validation: Compare NMR shifts (e.g., δ 5.02 ppm for NCH2 in allyl derivatives) and crystallographic data to confirm product identity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for quinoxalinone derivatives?

Methodological Answer:

- NMR vs. X-ray Discrepancies: For example, dynamic effects in solution (e.g., tautomerism) may cause NMR shifts inconsistent with solid-state X-ray structures. Use variable-temperature NMR to detect equilibria .

- Complementary Techniques: Pair X-ray data with computational methods (DFT calculations) to model solution-phase conformers and validate spectroscopic assignments .

Q. How can theoretical frameworks guide the design of biological activity studies for 7-bromo-1-phenylquinoxalin-2(1H)-one?

Methodological Answer:

- Conceptual Basis: Link the compound’s electronic properties (e.g., bromine’s electron-withdrawing effect) to bioactivity hypotheses, such as DNA intercalation or enzyme inhibition .

- Experimental Design: Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., bromine position) with biological assays (e.g., antibacterial or antitumoral screens) .

Q. What advanced methodologies optimize reaction conditions for quinoxalinone derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.